Cas no 1804269-85-9 (Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate)

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate is a brominated aromatic ester compound with versatile reactivity, particularly useful in organic synthesis and pharmaceutical intermediate applications. Its key structural features include a bromomethyl group and a 2-bromopropanoyl moiety, enabling selective functionalization through nucleophilic substitution or cross-coupling reactions. The ethyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is valued for its potential in constructing complex molecular frameworks, particularly in medicinal chemistry, where brominated intermediates are often employed for further derivatization. Careful handling is recommended due to the reactivity of the bromine substituents. Storage under inert conditions is advised to maintain stability.
Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate structure
1804269-85-9 structure
Product name:Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate
CAS No:1804269-85-9
MF:C13H14Br2O3
Molecular Weight:378.05646276474
CID:4950642

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate
    • インチ: 1S/C13H14Br2O3/c1-3-18-13(17)11-5-9(7-14)4-10(6-11)12(16)8(2)15/h4-6,8H,3,7H2,1-2H3
    • InChIKey: GXOCIYXEMWVSHH-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=C(C(=O)OCC)C=C(CBr)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 307
  • トポロジー分子極性表面積: 43.4
  • XLogP3: 3.6

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015014119-1g
Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate
1804269-85-9 97%
1g
1,534.70 USD 2021-06-21

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate 関連文献

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoateに関する追加情報

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate (CAS No. 1804269-85-9): A Multifaceted Compound in Modern Chemical Biology

Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate, identified by its CAS number 1804269-85-9, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents.

The structural framework of Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate comprises a benzoate core substituted with both a bromomethyl group and a 2-bromopropanoyl moiety. This dual substitution pattern imparts unique reactivity, making it a valuable tool for medicinal chemists seeking to construct complex scaffolds. The benzoate moiety is well-known for its presence in numerous pharmacologically active compounds, while the bromomethyl and 2-bromopropanoyl groups provide sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate has been explored as a precursor in the synthesis of molecules that interact with biological targets. For instance, its structural features have been leveraged to design inhibitors of enzymes involved in cancer metabolism. Studies have demonstrated that derivatives of this compound can modulate the activity of key metabolic enzymes, potentially leading to novel therapeutic strategies against oncological disorders.

The utility of Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate extends beyond enzyme inhibition. Its ability to serve as a building block for more complex structures has been exploited in the development of drug candidates targeting neurological disorders. Researchers have utilized its reactive sites to append pharmacophores that interact with neurotransmitter receptors, offering promising avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The bromine atoms present in the molecule also facilitate its use in polymer chemistry, where it can be incorporated into materials designed for biomedical applications.

The synthesis of Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate involves multi-step organic transformations, typically starting from commercially available benzoic acid derivatives. The introduction of the bromomethyl group is often achieved through halogen-metal exchange followed by methylation, while the 2-bromopropanoyl moiety is typically installed via esterification or acylation reactions. These synthetic routes highlight the compound's versatility as a synthetic intermediate.

In academic research, Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate has been employed in studies aimed at understanding molecular recognition processes. Its rigid aromatic core and flexible side chains make it an excellent candidate for probing interactions with biological macromolecules such as proteins and nucleic acids. Such studies not only contribute to fundamental knowledge but also aid in the rational design of molecules with enhanced binding affinity and selectivity.

The pharmaceutical industry has also shown interest in Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate, particularly due to its potential as a lead compound for drug discovery programs. Its structural motifs are reminiscent of known bioactive molecules, suggesting that derivatives may exhibit therapeutic efficacy. Preclinical studies have begun to explore its pharmacokinetic properties and toxicity profile, paving the way for further development efforts.

The growing body of research on Ethyl 3-(bromomethyl)-5-(2-bromopropanoyl)benzoate underscores its importance as a multifunctional compound in chemical biology and drug development. As synthetic methodologies continue to advance, new applications for this molecule are likely to emerge, further solidifying its role as a cornerstone in modern medicinal chemistry.

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